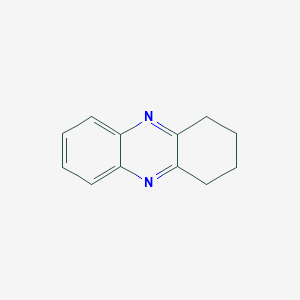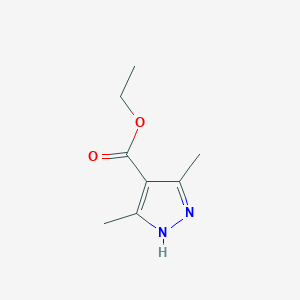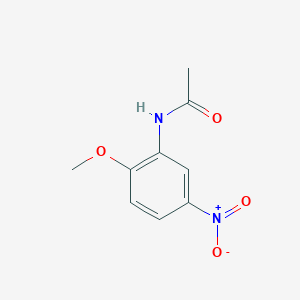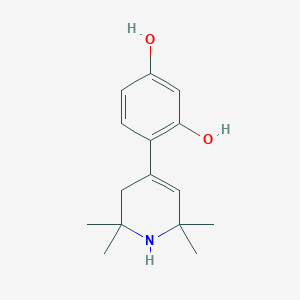
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-, also known as idebenone, is a synthetic derivative of coenzyme Q10. It is a potent antioxidant that has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and mitochondrial disorders.
Mécanisme D'action
Idebenone works primarily as an antioxidant, protecting cells from oxidative damage caused by free radicals. It also has the ability to improve mitochondrial function, which is important for cellular energy production and overall cellular health.
Biochemical and Physiological Effects
Idebenone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of antioxidants in the brain, reduce oxidative stress, and improve mitochondrial function. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
Idebenone has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize and store. It is also relatively non-toxic and has a low risk of adverse effects. However, one limitation of 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- is that it can be expensive to produce, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- may have potential applications in the treatment of mitochondrial disorders, such as Leigh syndrome and MELAS syndrome. Further research is also needed to explore the potential cardioprotective effects of 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- in patients with heart failure and other cardiovascular diseases.
Méthodes De Synthèse
Idebenone is synthesized through a multi-step process that involves the reaction of hydroquinone with isobutyraldehyde, followed by cyclization with a palladium catalyst. The resulting product is then hydrogenated to yield 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-.
Applications De Recherche Scientifique
Idebenone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in patients with Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential cardioprotective effects in patients with heart failure and other cardiovascular diseases. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- has been investigated for its potential use in the treatment of mitochondrial disorders, such as Leber's hereditary optic neuropathy.
Propriétés
Numéro CAS |
90747-13-0 |
|---|---|
Nom du produit |
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- |
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H21NO2/c1-14(2)8-10(9-15(3,4)16-14)12-6-5-11(17)7-13(12)18/h5-8,16-18H,9H2,1-4H3 |
Clé InChI |
GJGRQYCLYDELMN-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
SMILES canonique |
CC1(CC(=CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



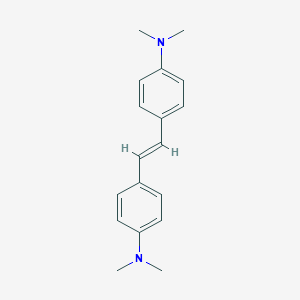
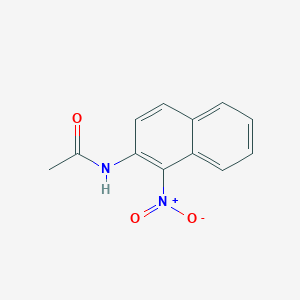
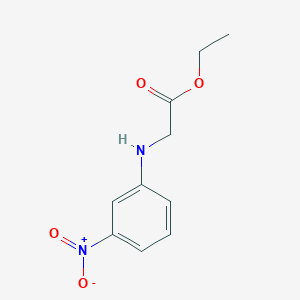
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
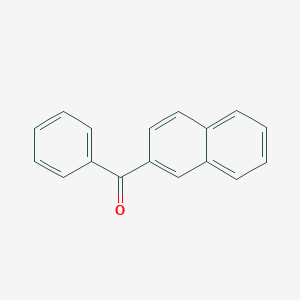
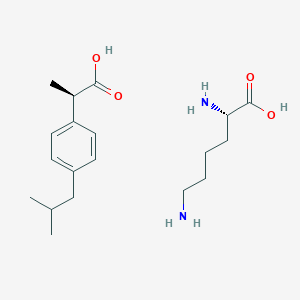
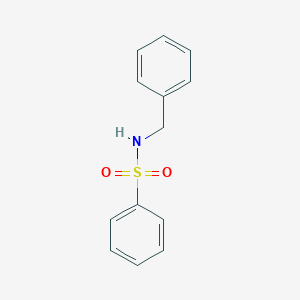
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

